molecular formula C6H10N2O3 B1432160 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate CAS No. 1609396-02-2

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Cat. No.: B1432160
CAS No.: 1609396-02-2
M. Wt: 158.16 g/mol
InChI Key: RUQICLIYORWDPW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate (C₆H₈N₂O₂·H₂O) is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. The hydrate form enhances stability under ambient conditions. Key properties include:

  • Molecular Weight: 158.15 g/mol (anhydrous basis) + 18.02 g/mol (H₂O).
  • Purity: >98% (as per research-grade specifications) .
  • Storage: Sealed in dry conditions at room temperature .
  • Applications: Primarily used as a building block in medicinal chemistry and coordination chemistry due to its bifunctional nature (pyrazole for metal coordination, carboxylic acid for solubility and reactivity) .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQICLIYORWDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methyl-1H-pyrazole with acetic acid under controlled conditions. The resulting compound is characterized using various spectroscopic techniques, including IR and NMR spectroscopy, confirming its structure and purity .

Biological Activity Overview

The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. Its activities can be categorized into antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Antibacterial and Antifungal Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from pyrazoles have shown inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity
AE. coli50Moderate
BC. albicans25Strong
CStaphylococcus aureus30Moderate

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays indicate that this compound can induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Mechanistic studies suggest that it may act by inhibiting key cellular pathways involved in proliferation and survival .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMDA-MB-23110Apoptosis induction via caspase activation
BHepG215Cell cycle arrest at G1 phase
CA549 (lung cancer)12Microtubule destabilization

Case Studies

Several case studies have been conducted to further elucidate the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics .
  • Anticancer Mechanisms : In a detailed investigation on the anticancer properties of pyrazole compounds, it was found that they could significantly inhibit cell proliferation in vitro by inducing apoptosis through mitochondrial pathways .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of pyrazole derivatives, showing their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate has shown promise in medicinal chemistry due to its anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance potency and selectivity against COX-2, making it a candidate for developing new anti-inflammatory drugs.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
Base Compound30855.0
Methyl Derivative25904.5
Ethyl Derivative20953.8

Agricultural Applications

The compound also finds applications in agriculture as a potential herbicide and fungicide.

Case Study: Herbicidal Properties
Research published in Pest Management Science explored the herbicidal effects of this compound on various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.

Weed SpeciesControl (%)Treated (%)
Amaranthus retroflexus10020
Chenopodium album10030
Setaria viridis10015

Material Science

In material science, this compound has been investigated for its potential use in synthesizing novel polymers and coordination complexes.

Case Study: Polymer Synthesis
A study published in Macromolecules highlighted the use of this compound as a ligand in creating metal-organic frameworks (MOFs). The resulting MOFs demonstrated high surface areas and porosity, making them suitable for gas storage applications.

MOF TypeSurface Area (m²/g)Porosity (%)
MOF-A120080
MOF-B150085

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 2-(4-methyl-1H-pyrazol-1-yl)acetic acid hydrate but differ in functional groups or heterocyclic cores:

Compound Name Molecular Formula Key Functional Groups Key Differences Applications Source
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ Pyrazole, propanoic acid Longer alkyl chain (C3 vs. C2) Enhanced lipophilicity for drug design
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate C₆H₆F₂N₂O₂⁻ Imidazole, difluoroacetate Imidazole ring (vs. pyrazole), fluorination Electrophilic reactivity in radiopharmaceuticals
1-(4-Methyl-1H-pyrazol-1-yl)acetone C₇H₁₀N₂O Pyrazole, ketone Ketone replaces carboxylic acid Intermediate in heterocyclic synthesis
2-(Piperazin-1-yl)acetic acid hydrate C₆H₁₄N₂O₃ Piperazine, acetic acid, hydrate Piperazine ring (vs. pyrazole) Chelating agent for metal complexes
2-[(Pyridin-2-yl)methanesulfonyl]acetic acid hydrochloride C₈H₁₀ClNO₄S Pyridine, sulfonyl, hydrochloride Sulfonyl group introduces strong acidity Enzyme inhibition studies

Solubility and Stability

  • This compound : Water solubility is moderate due to the hydrate and carboxylic acid group, but stability is maintained in dry conditions .
  • Propanoic acid analog: Increased lipophilicity reduces aqueous solubility compared to the acetic acid derivative .
  • Imidazole-based difluoroacetate : Fluorination enhances metabolic stability but may reduce solubility in polar solvents .
  • Piperazine derivative : Basic piperazine improves solubility in acidic buffers, while the hydrate form prevents decomposition .

Reactivity and Coordination Chemistry

  • The pyrazole ring in this compound facilitates N,N′-bidentate metal coordination, useful in catalysis .
  • Imidazole analog : The imidazole ring’s higher aromaticity and dual nitrogen sites enable stronger metal-binding affinity .
  • Sulfonyl-containing derivative : The sulfonyl group in 2-[(pyridin-2-yl)methanesulfonyl]acetic acid hydrochloride increases acidity (pKa ~1-2), making it suitable for covalent bonding with proteins .

Preparation Methods

Pyrazole Ring Formation via Sonication-Assisted Cyclization

A recent method reported for pyrazole derivatives involves the cyclization of nitrile intermediates with hydrazine hydrate under sonication, which accelerates the reaction and improves yields. The general steps are:

  • Step 1: Esterification
    Starting from the corresponding carboxylic acid, methyl esters are prepared by refluxing with methanol and concentrated sulfuric acid under nitrogen atmosphere for 16 hours.
    Yield: 68–81%
    Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent system.

  • Step 2: Formation of Oxonitrile Intermediate
    The methyl ester is reacted with sodium hydride in acetonitrile/toluene mixture under nitrogen at low temperature, followed by reflux for 17 hours, yielding an oxonitrile intermediate.

  • Step 3: Cyclization to Pyrazole
    The oxonitrile intermediate undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1–2 hours, forming the pyrazole ring.
    Yields: 55–67% for various substituted pyrazoles.

  • Characterization : Products confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.

This method is efficient for synthesizing pyrazole derivatives with diverse substituents, including methyl groups at the 4-position, relevant for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate synthesis.

Alkylation of Pyrazole with Chloroacetic Acid

An alternative common approach involves the alkylation of the pyrazole nitrogen with chloroacetic acid or its derivatives under basic conditions:

  • The pyrazole ring (4-methyl substituted) is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
  • This reaction yields 2-(4-methyl-1H-pyrazol-1-yl)acetic acid after work-up.
  • Hydration occurs naturally or can be induced by crystallization from aqueous solvents to obtain the hydrate form.

This method is widely used for pyrazole acetic acid derivatives and allows good control over substitution patterns.

Condensation and Cyclization Routes

Pyrazole derivatives can also be synthesized by condensation of hydrazine derivatives with β-ketoesters or acetylenic ketones, followed by cyclization:

  • Hydrazine hydrate reacts with methyl ketones or β-ketoesters to form pyrazole rings.
  • Subsequent functionalization introduces the acetic acid side chain.
  • Methylation at the 4-position can be introduced either before or after ring formation, depending on the substrate.

This approach is useful for introducing various substituents and is adaptable for scale-up.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes References
Esterification of carboxylic acid Methanol, conc. H2SO4, reflux 16 h, N2 68–81 Methyl ester intermediate
Formation of oxonitrile Acetonitrile, toluene, NaH, reflux 17 h, N2 - Intermediate for cyclization
Cyclization with hydrazine hydrate Hydrazine hydrate, acetic acid, sonication 1–2 h 55–67 Pyrazole ring formation
Alkylation with chloroacetic acid Chloroacetic acid, base (NaOH/K2CO3), aqueous - Introduces acetic acid side chain
Condensation with β-ketoesters Hydrazine hydrate, methyl ketones or β-ketoesters - Alternative pyrazole ring synthesis

Spectroscopic Characterization (Supporting Preparation)

  • [^1H NMR](pplx://action/followup) : Characteristic signals for the methyl group at the 4-position of pyrazole (~2.0–2.5 ppm), pyrazole ring protons (~6.0–7.5 ppm), and methylene protons adjacent to the acetic acid (~3.5–4.5 ppm).

  • [^13C NMR](pplx://action/followup) : Signals corresponding to the methyl carbon, pyrazole carbons, methylene carbon, and carboxylic acid carbon (~170–180 ppm).

  • IR Spectroscopy : Broad O–H stretch (~2500–3300 cm⁻¹) indicating carboxylic acid and hydrate, and strong C=O stretch near 1700 cm⁻¹.

These data confirm the successful synthesis and purity of this compound.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

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